molecular formula C8H7NO3 B3055625 5-Acetylpyridine-3-carboxylic acid CAS No. 65907-12-2

5-Acetylpyridine-3-carboxylic acid

Cat. No.: B3055625
CAS No.: 65907-12-2
M. Wt: 165.15 g/mol
InChI Key: RQMHGAMGCAYIGM-UHFFFAOYSA-N
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Description

5-Acetylpyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and an acetyl group at position 5.

Properties

CAS No.

65907-12-2

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

5-acetylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H7NO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4H,1H3,(H,11,12)

InChI Key

RQMHGAMGCAYIGM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CN=C1)C(=O)O

Canonical SMILES

CC(=O)C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity and Reactivity :

  • The acetyl group at position 5 (electron-withdrawing) likely increases the acidity of the carboxylic acid at position 3 compared to methyl-substituted analogs (electron-donating) . This could enhance solubility in polar solvents or improve bioavailability in prodrug formulations.
  • Halogenated derivatives (e.g., 5-chloro compounds in ) exhibit distinct reactivity profiles, favoring nucleophilic substitution reactions .

5-Methylpyridine-3-carboxylic acid (5-methylnicotinic acid) is explored for its role in prodrug design, leveraging carboxylic acid groups for enhanced absorption .

Synthetic Routes: Pyridinecarboxylic acids are commonly synthesized via cyclization, cross-coupling, or substitution reactions. For example, 5-(4-fluorophenyl)pyridine-3-carboxylic acid () may involve Suzuki-Miyaura coupling to introduce aryl groups.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Acetylpyridine-3-carboxylic acid be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For pyridine derivatives, evidence suggests adjusting temperature (e.g., maintaining 60–80°C for acetyl group stability), solvent polarity (polar aprotic solvents like DMF), and reaction time (monitored via TLC/HPLC). Catalytic agents, such as palladium for cross-coupling reactions, may enhance efficiency. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Q. What analytical techniques are most effective for characterizing 5-Acetylpyridine-3-carboxylic acid?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity using 1^1H and 13^{13}C NMR to identify acetyl (-COCH3_3) and carboxylic acid (-COOH) groups.
  • HPLC/MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+^+ peak at m/z 180.16).
  • X-ray Crystallography : Resolve crystal structure (if crystallizable) to verify substituent positioning .

Q. How can researchers evaluate the biological activity of 5-Acetylpyridine-3-carboxylic acid?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors homologous to those inhibited by pyridine-carboxylic acid derivatives. Examples:

  • Enzyme Inhibition : Measure IC50_{50} against kinases or dehydrogenases via fluorometric/colorimetric assays (e.g., NADH depletion kinetics).
  • Cellular Assays : Test cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/TNF-α ELISA) in cell lines. Include positive controls (e.g., known kinase inhibitors) and validate results with triplicate replicates .

Advanced Research Questions

Q. What strategies mitigate solubility challenges of 5-Acetylpyridine-3-carboxylic acid in aqueous systems?

  • Methodological Answer :

  • Salt Formation : Convert to hydrochloride or sodium salts (e.g., 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride in ).
  • Co-Solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance dissolution without denaturing proteins in biological assays.
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to improve lipophilicity, then hydrolyze in vivo .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Methodological Answer : Cross-validate SAR using:

  • Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., halogen, methyl, or methoxy groups at positions 2, 4, or 5).

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or GPCRs. Compare with experimental IC50_{50} values.

  • Meta-Analysis : Aggregate data from analogs (e.g., 5-(4-chlorophenyl)pyridine-3-carboxylic acid in ) to identify trends in electronic or steric effects.

    Example SAR Table :

    Compound SubstituentPositionActivity (IC50_{50}, μM)Target
    -Cl (para)40.12 ± 0.03Kinase A
    -OCH3_3 (meta)30.89 ± 0.12Kinase B
    -CF3_3 (ortho)2>10Kinase A

    Data adapted from structural analogs in and .

Q. What experimental approaches validate the metabolic stability of 5-Acetylpyridine-3-carboxylic acid?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) and intrinsic clearance.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin).
  • In Vivo PK Studies : Administer IV/PO in rodents and collect plasma for pharmacokinetic profiling (AUC, Cmax_{max}) .

Q. How can computational methods guide the design of 5-Acetylpyridine-3-carboxylic acid analogs with improved target selectivity?

  • Methodological Answer :

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Phase.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) to assess binding stability.
  • ADMET Prediction : Use SwissADME or pkCSM to forecast bioavailability, BBB penetration, and toxicity risks .

Safety and Handling

Q. What safety protocols are recommended for handling 5-Acetylpyridine-3-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/synthesis.
  • Storage : Keep in airtight containers at 2–8°C (dark) to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .

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